BenchChemオンラインストアへようこそ!

N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Physicochemical profiling ADME prediction Sulfonamide analog comparison

N-Cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 899998-64-2; molecular formula C17H22N2O3S; molecular weight 334.4 g/mol) is a synthetic small-molecule member of the 2-oxo-1,2-dihydroquinoline-6-sulfonamide chemotype. This scaffold has been independently pursued in multiple drug-discovery programs, most prominently as voltage-gated sodium channel Nav1.7 inhibitors for pain indications (Amgen patent family WO2017106871A1) and as bacterial DNA gyrase B/ParE ATP-competitive inhibitors for antibacterial development.

Molecular Formula C17H22N2O3S
Molecular Weight 334.43
CAS No. 899998-64-2
Cat. No. B2673512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
CAS899998-64-2
Molecular FormulaC17H22N2O3S
Molecular Weight334.43
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3CCCCC3
InChIInChI=1S/C17H22N2O3S/c1-11-9-16(20)18-17-12(2)8-14(10-15(11)17)23(21,22)19-13-6-4-3-5-7-13/h8-10,13,19H,3-7H2,1-2H3,(H,18,20)
InChIKeyQVMOCXPLPUFHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 899998-64-2): Structural Identity and Compound Class Context for Procurement Decisions


N-Cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 899998-64-2; molecular formula C17H22N2O3S; molecular weight 334.4 g/mol) is a synthetic small-molecule member of the 2-oxo-1,2-dihydroquinoline-6-sulfonamide chemotype . This scaffold has been independently pursued in multiple drug-discovery programs, most prominently as voltage-gated sodium channel Nav1.7 inhibitors for pain indications (Amgen patent family WO2017106871A1) [1] and as bacterial DNA gyrase B/ParE ATP-competitive inhibitors for antibacterial development [2]. The compound bears an N-cyclohexyl sulfonamide substituent at the 6-position and methyl groups at the 4- and 8-positions of the dihydroquinolin-2-one core. The N-cyclohexyl group distinguishes this compound from its N-tert-butyl, N-benzyl, N-butyl, and N,N-dialkyl analogs within the same scaffold series, conferring a unique combination of steric bulk, conformational flexibility, and lipophilicity that cannot be replicated by simpler alkyl or aryl substituents [3].

Why N-Cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide Cannot Be Casually Substituted: Substituent-Driven Differentiation in the Dihydroquinoline Sulfonamide Series


The 2-oxo-1,2-dihydroquinoline-6-sulfonamide scaffold is not a monolithic pharmacophore; biological activity, selectivity, and physicochemical behavior are exquisitely sensitive to the identity of the N-sulfonamide substituent [1]. In the Amgen Nav1.7 program, subtle changes to the sulfonamide substituent produced IC50 shifts spanning over three orders of magnitude (from 0.3 nM to >8,200 nM) across closely related analogs within a single patent family [2]. Within the DNA gyrase inhibitor series, the 8-(methylamino)-substituted derivative 13e achieved an IC50 of 0.0017 μM against E. coli DNA gyrase, whereas other substitution patterns on the same core yielded substantially weaker or undetectable inhibition [3]. The N-cyclohexyl group in the target compound occupies a steric and lipophilic parameter space distinct from N-tert-butyl (smaller, rigid), N-benzyl (planar, aromatic), and N-butyl (linear, flexible) substituents found in catalog-available analogs . These physicochemical differences translate into divergent target engagement, metabolic stability, and solubility profiles that render simple analog substitution unreliable without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for N-Cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 899998-64-2) Versus Closest Analogs


N-Cyclohexyl vs. N-Benzyl Substituent: Computed Lipophilicity (logP/logD) Differentiation for Membrane Permeability and Protein Binding Prediction

The N-cyclohexyl substituent on the target compound imparts a qualitatively higher aliphatic character compared with the N-benzyl group on the closest commercially available comparator (N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, ChemDiv 8018-1033). The N-benzyl analog has a measured logP of 2.70 and logD of 2.67 . By contrast, the N-cyclohexyl analog is predicted to have a logP approximately 0.3–0.6 units higher based on the incremental Hansch π-value difference between cyclohexyl (π ≈ 2.5) and benzyl (π ≈ 2.0), yielding an estimated logP of approximately 3.0–3.3 [1]. This difference in lipophilicity can materially affect membrane passive permeability, plasma protein binding, and metabolic clearance in in vitro ADME assays, making the two compounds non-interchangeable for screening campaigns where logP-sensitive endpoints (e.g., CNS penetration, CYP450 liability) are being profiled.

Physicochemical profiling ADME prediction Sulfonamide analog comparison

Steric Parameter Differentiation: N-Cyclohexyl vs. N-tert-Butyl Conformational Volume and Implications for Target Binding Pocket Complementarity

The N-cyclohexyl group in the target compound occupies a fundamentally different steric volume and conformational ensemble compared to the N-tert-butyl group present in the BRENDA-listed analog N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, a known inhibitor of poly(ADP-ribose) glycohydrolase (PARG, EC 3.2.1.143) [1]. The tert-butyl group is approximately spherical with a Taft steric parameter (Es) of approximately −1.54 and limited conformational freedom. The cyclohexyl group, by contrast, has a comparable but distinct steric profile (Es ≈ −0.79 to −1.40 depending on equatorial vs. axial orientation) and can sample multiple chair conformations, producing a time-averaged steric footprint that is both larger and more anisotropic than tert-butyl [2]. This steric and conformational divergence means that a binding pocket shaped to accommodate the cyclohexyl moiety may not productively engage the tert-butyl analog, and vice versa—a phenomenon documented across multiple target classes where cyclohexyl/tert-butyl substitution produces differential IC50 values.

Steric bulk comparison Ligand-receptor fit Conformational analysis

Chemical Class Affiliation: Dihydroquinoline-6-sulfonamide Scaffold Validated in Nav1.7 Inhibitor Programs with Sub-Nanomolar Potency Benchmarking

The 2-oxo-1,2-dihydroquinoline-6-sulfonamide chemotype to which the target compound belongs has been extensively characterized as a privileged scaffold for voltage-gated sodium channel Nav1.7 inhibition in multiple Amgen patent filings (WO2017106871A1 and related applications) [1]. Within this patent family, structurally related dihydroquinoline-6-sulfonamide compounds bearing various N-substituents demonstrated Nav1.7 IC50 values ranging from 0.3 nM (highly potent) to >8,200 nM (essentially inactive) depending on the precise substitution pattern [2]. This >27,000-fold potency range across a single scaffold class demonstrates that each substituent configuration—including the N-cyclohexyl variant—occupies a unique position in the structure-activity landscape. While the exact Nav1.7 IC50 of N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has not been publicly disclosed in a deconvoluted form, its structural placement within this well-characterized SAR series means it is positioned to serve as either a potent reference analog or a selectivity control, depending on assay outcome [3].

Nav1.7 ion channel Pain target Sodium channel inhibitor Patent SAR

PARG Enzyme Inhibition Class Context: N-tert-Butyl Analog Activity Data Establishes Target Engagement Relevance for the Dihydroquinoline-6-sulfonamide Scaffold

The BRENDA enzyme database catalogs N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (BRENDA ligand ID 236739) as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG, EC 3.2.1.143), an enzyme critical in DNA damage repair pathways and a target of interest in oncology [1]. This compound differs from the target compound solely at the sulfonamide N-substituent (tert-butyl vs. cyclohexyl). The PARG inhibitory activity of the N-tert-butyl analog establishes that the 1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide core is competent for PARG active-site engagement. The N-cyclohexyl variant, by virtue of its increased steric bulk and distinct conformational profile, may exhibit quantitatively different PARG inhibitory potency and selectivity relative to the N-tert-butyl comparator, making it a valuable tool for probing the steric tolerance of the PARG binding pocket [2]. No quantitative PARG IC50 or Ki data for the target compound has been identified in the public domain as of this writing.

PARG inhibitor DNA damage response PARP biology Enzyme inhibition

Commercial Availability and Purity Benchmarking: Defined Sourcing Pathway with ≥95% Purity Specification

N-Cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 899998-64-2) is commercially stocked under catalog number CM1011109 with a minimum purity specification of ≥95% . This purity threshold meets or exceeds the typical ≥90–95% standard required for inclusion in diversity-oriented and target-focused screening libraries. By contrast, several closely related analogs in the 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide series—including the N-(4-bromophenyl) variant (CAS 899998-87-9) and N-butyl variant (CAS 899998-62-0)—are also stocked at comparable purity levels, providing researchers with a consistent quality baseline for comparative SAR studies across the N-substituent series . The availability of multiple purified analogs with identical core scaffolds but varied N-substituents facilitates systematic structure-activity relationship exploration without the confounding variable of differential synthetic quality.

Compound procurement Purity specification Screening library quality

Recommended Application Scenarios for N-Cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 899998-64-2) Based on Differential Evidence


Nav1.7 Sodium Channel Focused SAR: Cyclohexyl Substituent Probe for Potency and Selectivity Optimization

This compound is best deployed as a structurally distinct N-cyclohexyl-substituted probe within a focused dihydroquinoline-6-sulfonamide analog set targeting Nav1.7 for pain research. The Amgen patent family (WO2017106871A1) has established that the dihydroquinoline-6-sulfonamide scaffold can achieve sub-nanomolar Nav1.7 potency with appropriate substitution, and the N-cyclohexyl variant fills a steric/lipophilic niche not represented by the more common N-tert-butyl, N-benzyl, or N-aryl analogs [1]. Researchers should benchmark this compound alongside the N-tert-butyl analog (BRENDA ligand 236739) and the N-benzyl analog (ChemDiv 8018-1033) in automated patch-clamp electrophysiology assays at holding potentials of −125 to −150 mV, as specified in the Amgen patent protocols, to map the contribution of cyclohexyl steric bulk and lipophilicity to Nav1.7 inhibitory potency and Nav1.5 selectivity [2].

DNA Gyrase B ATPase Inhibitor Fragment Elaboration: Cyclohexyl-Substituted Sulfonamide as Steric Probe

The 2-oxo-1,2-dihydroquinoline core has been crystallographically validated as a DNA gyrase B ATPase-site binding fragment, with the 8-(methylamino) derivative 13e achieving an IC50 of 0.0017 μM against E. coli DNA gyrase [1]. The target compound relocates the diversification point to the 6-sulfonamide position with an N-cyclohexyl substituent, offering an orthogonal vector for fragment growth compared to the 8-position substitution explored in the Ushiyama et al. (2020) study. This compound can serve as a starting point for structure-guided elaboration of the sulfonamide substituent, with the N-cyclohexyl group probing a hydrophobic sub-pocket distinct from that engaged by the 8-methylamino series. Isothermal titration calorimetry (ITC), as demonstrated in the Ushiyama study, is the recommended primary assay format for quantifying binding thermodynamics [1].

PARG/DNA-Damage-Response Tool Compound Expansion: Analog-by-Catalog SAR Around a Validated Scaffold

Given that the N-tert-butyl analog (differing from the target compound only at the sulfonamide N-substituent) has been catalogued as a PARG (EC 3.2.1.143) inhibitor in the BRENDA enzyme database [1], the N-cyclohexyl variant provides a logical next step for analog-by-catalog SAR expansion. The increased steric demand and distinct conformational profile of the cyclohexyl group relative to tert-butyl may yield differential PARG potency, isoform selectivity, or cellular target engagement. Researchers investigating DNA-damage-response pathways—particularly those seeking to differentiate PARG inhibition from the more extensively studied PARP1/2 inhibition—can procure the target compound alongside the N-tert-butyl comparator and the N-benzyl analog to construct a three-point N-substituent SAR series for initial biochemical profiling [2].

Physicochemical Property-Driven Library Design: Lipophilicity and Steric Diversification in Sulfonamide-Containing Screening Collections

For medicinal chemistry groups constructing diversity-oriented or lead-like screening libraries, N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide offers a unique combination of physicochemical parameters within the dihydroquinoline sulfonamide series: an estimated logP of 3.0–3.3 (higher than the N-benzyl analog at logP 2.70), a molecular weight of 334.4 g/mol (fully Rule-of-5 compliant), a single H-bond donor, and a conformationally flexible cyclohexyl group [1]. This property profile positions the compound in an underexplored region of lipophilic-chemical space relative to other commercially available analogs in the series (N-benzyl: logP 2.70, MW 342.41; N-tert-butyl: predicted logP ~2.5–2.8). Inclusion of this compound in a screening library enhances the library's three-dimensional diversity and lipophilicity coverage, which has been correlated with improved hit rates in phenotypic screening campaigns [2].

Quote Request

Request a Quote for N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.